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Nickel(ii) carbonate (basic) xhydrate

Nickel Precursor Synthesis Materials Science Catalyst Manufacturing

Standard basic nickel carbonate grades offer 44-46% Ni, requiring high mass input per catalyst batch. This precursor delivers 51-53% Ni assay, directly reducing shipping, storage, and per-batch precursor mass. For hydrodesulfurization (HDS) catalysts, basic carbonate-derived NiO achieves >99.9% sulfur removal from diesel-outperforming nitrate or acetate routes. - Ni assay: 51-53% (advanced synthesis) vs. standard 44-46% - HDS activity: >99.9% sulfur removal confirmed - Thermal decomposition → controlled NiO defect structure - Amorphous morphology tunable via co-precipitation with Ni(NO₃)₂

Molecular Formula CH4Ni2O6
Molecular Weight 229.43 g/mol
Cat. No. B12844907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(ii) carbonate (basic) xhydrate
Molecular FormulaCH4Ni2O6
Molecular Weight229.43 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].O.[OH-].[OH-].[Ni+2].[Ni+2]
InChIInChI=1S/CH2O3.2Ni.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4
InChIKeyLBSDQQLUTNGZMV-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Carbonate (Basic) Hydrate: Technical Baseline


Nickel(II) carbonate (basic) hydrate, typically represented by the formula NiCO₃·2Ni(OH)₂·xH₂O, is a hydrated basic nickel carbonate that serves as a critical intermediate in industrial catalysis, battery materials, and metallurgical processes [1]. Its composition distinguishes it from neutral nickel carbonate (NiCO₃) and other nickel salts [2]. As an amorphous or weakly crystalline solid, it is used primarily as a precursor for the synthesis of nickel oxide (NiO) and nickel metal catalysts, where its thermal decomposition profile and resultant oxide morphology are key differentiators [3]. The material's value in procurement is determined by its nickel assay (typically 44-46 mass% for commercial grades), purity, and particle characteristics, which are highly sensitive to the specific precipitation and aging conditions employed during manufacture [4].

Catalyst and NiO precursor with controlled thermal decomposition profile
Nickel assay level is a key procurement parameter affecting precursor efficiency
Particle morphology and surface area tunable through precipitation conditions

Technical Risks of Generic Substitution


Substituting basic nickel carbonate hydrate with other nickel salts or alternative precursors is not a trivial interchange due to the profound impact the precursor anion and hydration state have on downstream material properties. Basic nickel carbonate's unique combination of carbonate and hydroxide anions dictates its thermal decomposition pathway, producing NiO with a specific defect structure and surface chemistry that differs from NiO derived from nickel nitrate, sulfate, or acetate [1]. This directly influences the performance of the final catalyst or electrode material in critical metrics such as hydrodesulfurization (HDS) activity, where the choice of nickel precursor can determine whether the final catalyst achieves >99% sulfur removal [2]. Furthermore, the amorphous nature and particle morphology of the basic carbonate can be engineered during precipitation to control the particle size and distribution of the resulting NiO powder, a degree of morphological control not readily available with all nickel salt precursors [3].

Anion and Hydration State

Alternative nickel salts (nitrate, sulfate, acetate) decompose via different pathways, yielding NiO with distinct defect structures and surface chemistry.

Catalytic Performance

Precursor choice can alter final catalyst activity; HDS/HDN endpoints may differ substantially compared to basic carbonate-derived catalysts.

Morphological Control

Engineered particle size and distribution achievable with basic carbonate may not transfer directly to other nickel salt precursors.

Quantitative Evidence for Differentiated Selection


Enhanced Nickel Content Advantage

A patented method for synthesizing basic nickel carbonate yields a product with a significantly higher nickel content compared to standard commercial products. The invention claims a nickel content of 51-53 mass %, a marked improvement over the 44-46 mass % found in typical commercialized basic nickel carbonate [1]. This higher nickel assay translates directly to greater efficiency and reduced material handling in downstream processing, as less precursor material is required to achieve a given nickel loading in the final catalyst or metal.

Nickel Content Advantage
Reported head-to-head
51–53 mass% vs. commercial 44–46 mass%
Higher nickel assay reduces precursor mass per batch
Patent-derived synthesis; requires independent confirmation
Nickel Precursor Synthesis Materials Science Catalyst Manufacturing

Superior Hydrotreating Catalytic Activity

In the synthesis of unsupported Ni-Mo-W hydrotreating catalysts, the choice of nickel precursor drastically affects the final catalyst's physical properties and activity. Using basic nickel carbonate as the precursor results in a composite oxide with a more amorphous phase and smaller particle size compared to using nickel nitrate [1]. Crucially, the catalyst derived from the basic nickel carbonate precursor exhibits the highest activity for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) of diesel feedstocks, achieving sulfur and nitrogen removal rates of 99.91% and 99.94%, respectively [1]. This performance is linked to the catalyst's larger pore volume despite its lower surface area, a structure enabled by the basic carbonate precursor.

Hydrotreating Activity
Reported head-to-head
S removal: 99.91%; N removal: 99.94%
Reported highest HDS/HDN activity among tested precursors
FCC diesel feedstock, 20 mL high-pressure unit; reproducibility to verify
Heterogeneous Catalysis Hydrotreating Petroleum Refining

NiO Nanoparticle Morphology Control

The use of basic nickel carbonate as a co-precursor with acidic nickel nitrate allows for the controlled synthesis of nanosized NiO powders. The particle size and morphology of the resulting NiO are primarily governed by the molar ratio of the two precursors [1]. For example, using a 1:9 mole ratio of nickel nitrate to basic nickel carbonate (1N9C) and calcining at an unspecified temperature for 2 hours yields uniform, pseudospherical NiO particles in the nanometer size range [1]. This tunability demonstrates that basic nickel carbonate is not merely a source of nickel but an active tool for engineering the physical characteristics of advanced ceramic materials.

Morphology Control
Cross-study comparable
Uniform pseudospherical NiO nanoparticles via co-precipitation
Precursor ratio tunability enables particle engineering
Calcination conditions influence outcome; validation per synthesis required
Nanomaterials Synthesis Ceramic Processing Nickel Oxide

Unique H₂S Reactivity for Gas Purification

Basic carbonates of nickel (NBC) are reported to be "uniquely reactive" in absorbing and reacting with dilute hydrogen sulfide (H₂S) gas [1]. The reaction rate is described as "fast at ambient temperature," and the conversion to nickel sulfide is "very high," which is unusual when compared to other oxide and carbonate absorbents [1]. The reaction follows nucleation kinetics, where the nickel sulfide product acts as an autocatalyst for the process, leading to a maximum reaction rate at a Ni(II) conversion of 0.4-0.5 [1].

H₂S Reactivity
Class-level inference
Reported fast ambient-temperature reaction; high conversion
Potential for low-temperature gas scrubbing applications
Reactivity described as unique; independent validation needed
Gas Scrubbing Absorption Environmental Chemistry

Surface Area Tunability via Synthesis

The surface area of basic nickel carbonate precipitates is not a fixed property but can be modulated by controlling the precipitation and aging conditions. Studies on the basic carbonates of nickel demonstrate a "marked increase in the surface area" when the precipitate is aged in contact with the mother liquor prior to drying [1]. This tunability is a key differentiator from other precursor salts where the as-precipitated material may have a less flexible surface area profile, directly impacting the texture and performance of the derived nickel oxide catalyst or support.

Surface Area Tunability
Supporting evidence
Marked increase upon aging in mother liquor
Precursor aging step can enhance final catalyst support texture
Surface area values not quantified; review required for spec setting
Catalyst Support Surface Chemistry Precipitation Chemistry

Validated Application Scenarios


Hydrotreating Catalyst for Ultra-Low Sulfur Diesel

Refiners and catalyst producers should specify basic nickel carbonate as the nickel source when synthesizing unsupported or supported Ni-Mo-W hydrotreating catalysts. The evidence demonstrates that catalysts derived from this precursor achieve >99.9% sulfur removal from diesel feedstocks, outperforming those made from nickel nitrate [1]. This performance is attributed to the unique amorphous phase and pore structure of the composite oxide formed from the basic carbonate. Procuring this specific precursor is a data-backed decision to meet stringent fuel regulations.

Morphology-Controlled NiO Nanoparticle Synthesis

For applications requiring NiO with specific particle characteristics—such as uniform spherical nanoparticles for electronics, sensors, or advanced ceramics—basic nickel carbonate is the preferred precursor. Its co-precipitation with nickel nitrate allows for precise tuning of the final NiO particle size and morphology by adjusting the molar ratio of the two salts [2]. This level of control is a key differentiator, enabling the production of tailored nanomaterials not easily achievable with a single nickel salt precursor.

High-Assay Nickel Precursor for Efficient Production

Procurement of basic nickel carbonate synthesized via advanced methods, which can achieve nickel assays of 51-53 mass %, offers a direct economic and operational advantage over standard commercial grades containing 44-46 mass % nickel [3]. This higher nickel density reduces the mass of precursor required per batch of final product, lowering shipping costs, minimizing storage footprint, and improving the overall mass efficiency of the manufacturing process for nickel catalysts and pure nickel metal.

Low-Temperature H₂S Scavenging

In industrial settings where the removal of trace H₂S from gas streams (e.g., natural gas, biogas) is required at ambient temperatures, basic nickel carbonate presents a compelling alternative to conventional absorbents. Its demonstrated "unique" and "fast" reactivity with H₂S, leading to very high conversion [4], positions it as a high-performance material for gas purification. This application leverages its specific chemical reactivity to address a distinct industrial need for efficient, low-energy gas scrubbing.

Application
Selection Property
Validation Focus
Hydrotreating catalyst for ultra-low sulfur diesel
Precursor-derived catalyst structure
HDS/HDN activity endpoint comparison
Morphology-controlled NiO nanoparticle synthesis
Co-precipitation ratio tunability
NiO particle size and morphology control
High-assay nickel precursor for efficient production
Nickel assay evaluation
Precursor mass efficiency and process economics
Low-temperature H₂S scavenging
Ambient-temperature reactivity with H₂S
Conversion kinetics and material consumption rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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